molecular formula C18H17N3O5S B2500222 (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 333307-31-6

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No. B2500222
CAS RN: 333307-31-6
M. Wt: 387.41
InChI Key: NOMMDDJXQZMDFN-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. The compound has been shown to exhibit potent anti-tumor activity in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Mechanism of Action

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide exerts its anti-tumor activity through the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of the BCR signaling pathway, which is a critical driver of B-cell lymphoma and leukemia. In addition, (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a key regulator of cell growth and survival in many types of cancer.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide has been shown to exhibit potent anti-tumor activity in preclinical models of cancer, and has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the proliferation of cancer cells, and to induce cell cycle arrest in cancer cells. In addition, (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide has been shown to exhibit favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is its potent anti-tumor activity, which has been demonstrated in preclinical models of cancer. In addition, the compound exhibits favorable pharmacokinetic and pharmacodynamic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical trials are still being evaluated.

Future Directions

There are several potential future directions for the development of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide as a therapeutic agent. One direction is to further evaluate the compound's safety and efficacy in clinical trials, with the goal of obtaining regulatory approval for its use in humans. Another direction is to explore the use of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide in combination with other anti-cancer agents, with the goal of enhancing its anti-tumor activity and reducing the likelihood of drug resistance. Finally, additional research is needed to further elucidate the mechanism of action of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, and to identify potential biomarkers that could be used to predict patient response to the compound.

Synthesis Methods

The synthesis of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to produce the corresponding cyanoacetate. The cyanoacetate is then reacted with 4-sulfamoylphenylhydrazine to form the desired product, which is subsequently subjected to a final condensation reaction with acetylacetone to yield (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide.

Scientific Research Applications

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide has been extensively studied in preclinical models of cancer, and has been shown to exhibit potent anti-tumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of several key signaling pathways that are involved in cancer cell growth and survival, including the B-cell receptor (BCR) signaling pathway and the PI3K/AKT/mTOR pathway.

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-16-8-3-12(10-17(16)26-2)9-13(11-19)18(22)21-14-4-6-15(7-5-14)27(20,23)24/h3-10H,1-2H3,(H,21,22)(H2,20,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMMDDJXQZMDFN-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

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